![molecular formula C19H14N2O2S B13969463 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(1-Benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one is a complex organic compound that features a benzothiophene moiety attached to a phenyl ring, which is further connected to a pyrimidinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiophene moiety, followed by its attachment to a phenyl ring through a Suzuki coupling reaction. The final step involves the formation of the pyrimidinone ring via a cyclization reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(1-Benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The pyrimidinone ring can be reduced to a pyrimidine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 2-[3-(1-benzothiophen-3-yl)phenyl]-5-oxo-3-methylpyrimidin-4(3H)-one.
Reduction: Formation of 2-[3-(1-benzothiophen-3-yl)phenyl]-3-methylpyrimidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for diseases such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(1-Benzothiophen-3-yl)phenyl]-3-methylpyrimidine
- 2-[3-(1-Benzothiophen-3-yl)phenyl]-5-oxo-3-methylpyrimidin-4(3H)-one
- 2-[3-(1-Benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidine
Uniqueness
What sets 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one apart from similar compounds is its specific combination of functional groups. The presence of both a hydroxyl group and a pyrimidinone ring provides unique chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C19H14N2O2S |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C19H14N2O2S/c1-21-18(20-10-16(22)19(21)23)13-6-4-5-12(9-13)15-11-24-17-8-3-2-7-14(15)17/h2-11,22H,1H3 |
InChI-Schlüssel |
VENRNROBSMWJOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=C(C1=O)O)C2=CC=CC(=C2)C3=CSC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)
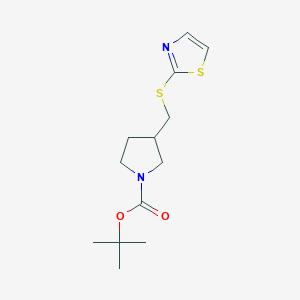
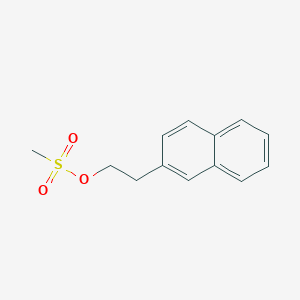
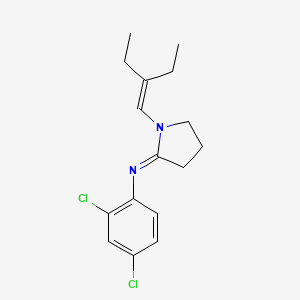
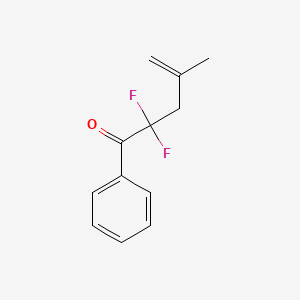
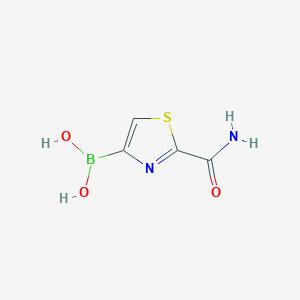
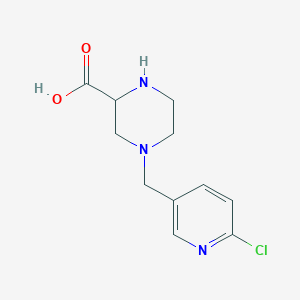
![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)


![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)
![3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13969453.png)

